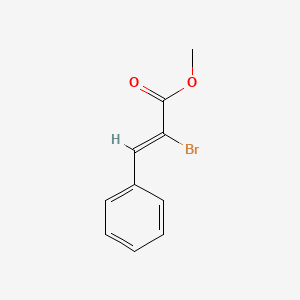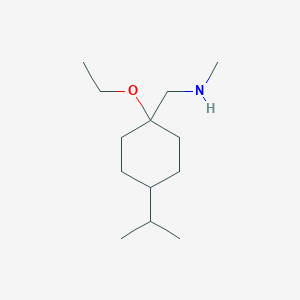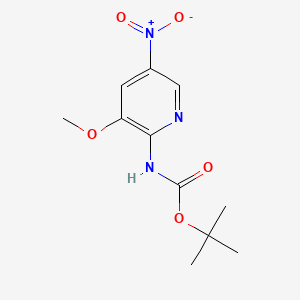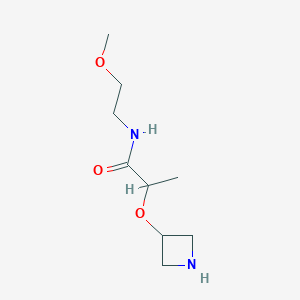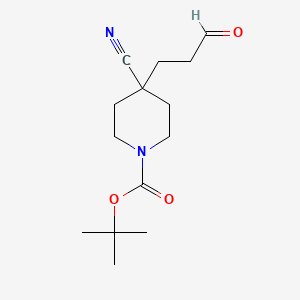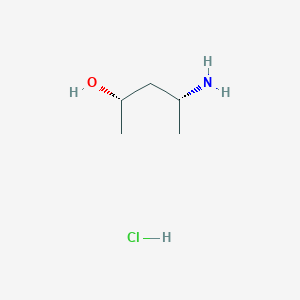
(2S,4R)-4-aminopentan-2-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,4R)-4-aminopentan-2-ol hydrochloride is a chiral compound with significant importance in various fields of chemistry and biology. This compound is known for its unique stereochemistry, which makes it a valuable building block in the synthesis of more complex molecules. Its applications span across pharmaceuticals, agrochemicals, and other industrial sectors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-4-aminopentan-2-ol hydrochloride typically involves the use of enantiomerically pure starting materials to ensure the desired stereochemistry. One common method involves the reduction of a corresponding ketone or aldehyde using chiral catalysts or reagents. The reaction conditions often include the use of solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable processes such as catalytic hydrogenation or enzymatic reduction. These methods are optimized for high yield and purity, ensuring that the compound meets the stringent requirements for pharmaceutical and other applications .
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-4-aminopentan-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The compound can be reduced further to form different amines or alcohols using reducing agents like LiAlH4 (Lithium aluminium hydride).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives depending on the electrophile used.
Common Reagents and Conditions
Common reagents for these reactions include:
Oxidizing agents: PCC, KMnO4
Reducing agents: LiAlH4, NaBH4 (Sodium borohydride)
Solvents: Ethanol, methanol, dichloromethane
Major Products
The major products formed from these reactions include various amines, alcohols, ketones, and aldehydes, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
(2S,4R)-4-aminopentan-2-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in enzymatic reactions.
Medicine: It is a key intermediate in the synthesis of various drugs, particularly those targeting neurological and cardiovascular conditions.
Mechanism of Action
The mechanism by which (2S,4R)-4-aminopentan-2-ol hydrochloride exerts its effects is primarily through its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, which stabilize the compound within the active site of the target molecule .
Comparison with Similar Compounds
Similar Compounds
- (2S,4S)-4-aminopentan-2-ol hydrochloride
- (2R,4R)-4-aminopentan-2-ol hydrochloride
- (2R,4S)-4-aminopentan-2-ol hydrochloride
Uniqueness
What sets (2S,4R)-4-aminopentan-2-ol hydrochloride apart from its similar compounds is its specific stereochemistry, which can result in different biological activities and chemical reactivities. This unique configuration can lead to variations in binding affinity, selectivity, and overall efficacy in its applications .
Properties
Molecular Formula |
C5H14ClNO |
|---|---|
Molecular Weight |
139.62 g/mol |
IUPAC Name |
(2S,4R)-4-aminopentan-2-ol;hydrochloride |
InChI |
InChI=1S/C5H13NO.ClH/c1-4(6)3-5(2)7;/h4-5,7H,3,6H2,1-2H3;1H/t4-,5+;/m1./s1 |
InChI Key |
CJMCGOVMICTKSN-JBUOLDKXSA-N |
Isomeric SMILES |
C[C@H](C[C@H](C)O)N.Cl |
Canonical SMILES |
CC(CC(C)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


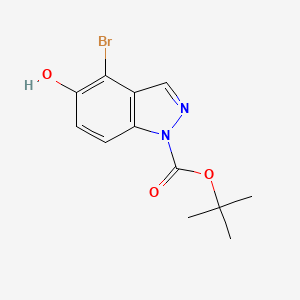
![2-{[5-(2,3-dimethyl-1H-indol-5-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethanone](/img/structure/B13495725.png)
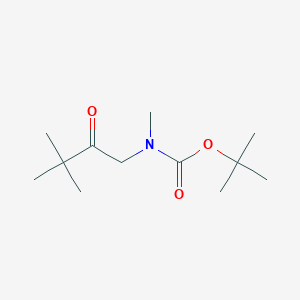
![hexahydro-2H-1lambda6-cyclopenta[b]thiophene-1,1,3-trione](/img/structure/B13495734.png)
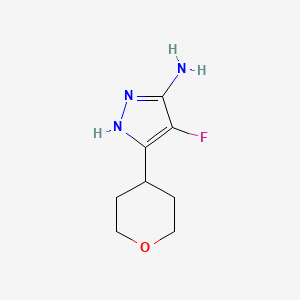
![2-(2,6-Dioxo-3-piperidyl)-5-[3-(methylamino)propylamino]isoindoline-1,3-dione](/img/structure/B13495748.png)

![tert-butyl N-[(4-acetylcyclohexyl)methyl]carbamate](/img/structure/B13495758.png)
